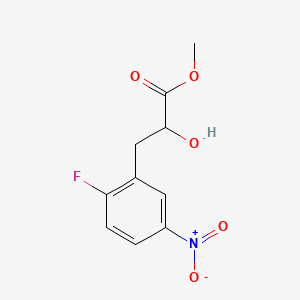
Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with a hydroxypropanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Methyl 3-(2-fluoro-5-nitrophenyl)-2-oxopropanoate.
Reduction: Methyl 3-(2-fluoro-5-aminophenyl)-2-hydroxypropanoate.
Substitution: Methyl 3-(2-methoxy-5-nitrophenyl)-2-hydroxypropanoate.
Aplicaciones Científicas De Investigación
Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its interaction with biological membranes and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate
- Methyl 3-(2-chloro-5-nitrophenyl)-2-hydroxypropanoate
- Methyl 3-(2-fluoro-5-aminophenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxypropanoate ester group also adds to its distinctiveness, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H10FNO5 |
|---|---|
Peso molecular |
243.19 g/mol |
Nombre IUPAC |
methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10FNO5/c1-17-10(14)9(13)5-6-4-7(12(15)16)2-3-8(6)11/h2-4,9,13H,5H2,1H3 |
Clave InChI |
PVHCGFPGCDENPQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=C(C=CC(=C1)[N+](=O)[O-])F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


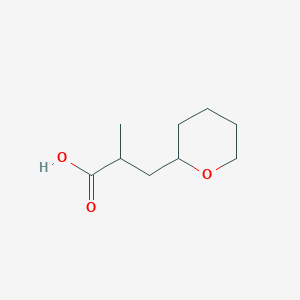
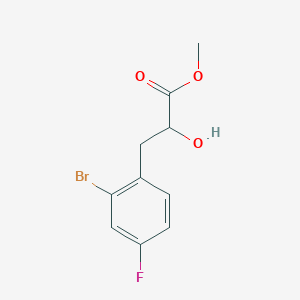
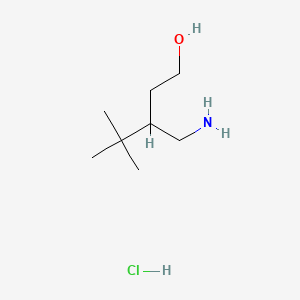
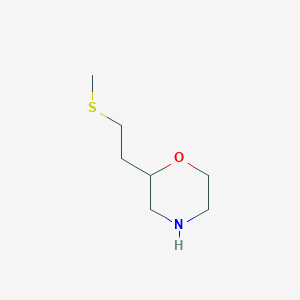
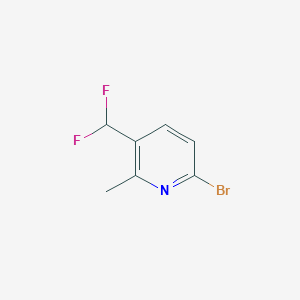
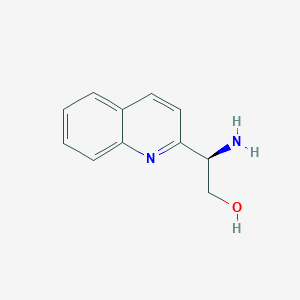
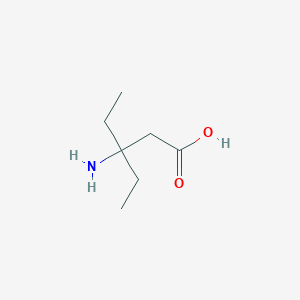
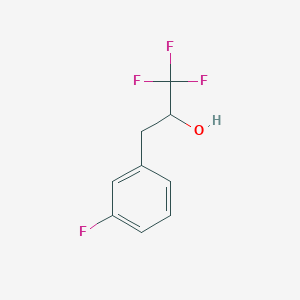
![rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13607892.png)
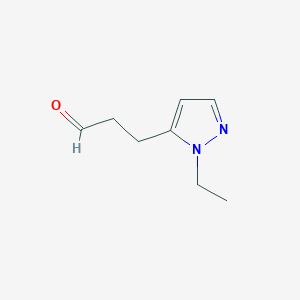
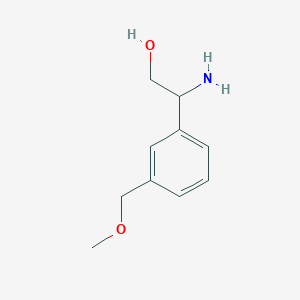
![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)


